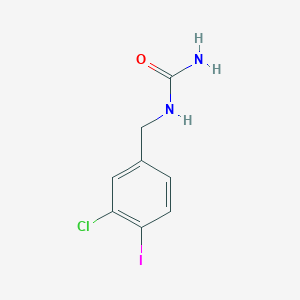![molecular formula C15H19BrN2O2 B6626547 3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BRL-15572 and belongs to the class of piperidine compounds.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and is implicated in the development of addiction and other neuropsychiatric disorders. By blocking the D3 receptor, BRL-15572 reduces the activity of the mesolimbic pathway, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including reducing dopamine release in the nucleus accumbens, a key region of the mesolimbic pathway. It has also been shown to reduce the expression of immediate early genes in this region, which are involved in the development of addiction-related behaviors. BRL-15572 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively low potency and the need for high doses to achieve therapeutic effects. Additionally, the lack of a suitable animal model for some neuropsychiatric disorders may limit the translation of preclinical findings to clinical applications.
Zukünftige Richtungen
There are several future directions for research on BRL-15572, including investigating its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its potency and selectivity. The development of more advanced animal models may also facilitate the translation of preclinical findings to clinical applications. Overall, BRL-15572 represents a promising avenue of research for the development of novel treatments for neuropsychiatric disorders.
Synthesemethoden
BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with piperidine to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with N-methyl-3-oxobutanamide to produce the final product, BRL-15572. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. BRL-15572 has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-17-14(19)10-15(20)18-8-6-12(7-9-18)11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZCOLFCMDZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)



